trans-(2-Aminocyclohexyl)methanol
Overview
Description
“trans-(2-Aminocyclohexyl)methanol” is a compound with the CAS Number: 5691-21-4 . It has a molecular weight of 129.2 and its IUPAC name is [(1R,2R)-2-aminocyclohexyl]methanol . It is a solid substance that appears white to yellow .
Molecular Structure Analysis
The InChI code for “trans-(2-Aminocyclohexyl)methanol” is 1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
“trans-(2-Aminocyclohexyl)methanol” is a solid substance that appears white to yellow . It should be stored in a refrigerator . .Scientific Research Applications
Specific Scientific Field
The research is conducted in the field of Chemistry , with a focus on the design of pH-triggered conformational switches .
Summary of the Application
A new series of trans-2-aminocyclohexanols have been synthesized and explored as conformational pH-triggers . The conformational equilibrium and its possible pH-induced change due to an intramolecular hydrogen bond and electrostatic interactions were studied .
Methods of Application or Experimental Procedures
The research involved the synthesis of a new series of trans-2-aminocyclohexanols . The conformational equilibrium and its possible pH-induced change were studied using 1H NMR spectroscopy . The position of equilibrium depends on substituents and on solvent .
Summary of Results or Outcomes
The research found that the position of the conformational equilibrium depends on substituents and on solvent . The 1H NMR titration curves were used for estimation of the pKa values of protonated compounds that varied from 7.4 to 2.5 (in CD3OD) depending on the structure of the amino group .
Safety And Hazards
The safety information for “trans-(2-Aminocyclohexyl)methanol” indicates that it is potentially harmful if swallowed . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing hands and other exposed areas thoroughly after handling .
properties
IUPAC Name |
[(1R,2R)-2-aminocyclohexyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWPGEWXYDEQAY-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-(2-Aminocyclohexyl)methanol | |
CAS RN |
5691-21-4 | |
Record name | rel-(1R,2R)-2-Aminocyclohexanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5691-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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